3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one
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Overview
Description
3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor chromenone followed by acetylation and subsequent coupling with a bromophenyl derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a simpler form or alter its functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized chromenone derivative, while reduction may produce a simpler hydrocarbon structure.
Scientific Research Applications
3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one
- 3-acetyl-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one
Uniqueness
3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-acetyl-6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2O4/c1-10(19(24)12-3-5-13(21)6-4-12)17-15-9-14(22)7-8-16(15)26-20(25)18(17)11(2)23/h3-10,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBORSJQUIAOABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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